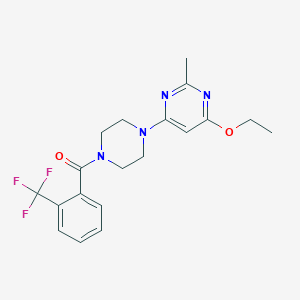
(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone , also known by its CAS number 946371-63-7 , is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O2, with a molecular weight of 376.5 g/mol . The structure incorporates piperazine and pyrimidine moieties, which are known to impart various biological activities.
| Property | Value |
|---|---|
| CAS Number | 946371-63-7 |
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of pyrimidine and piperazine intermediates, followed by their coupling with a trifluoromethylated phenyl derivative. Optimized conditions for these reactions are crucial for achieving high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to modulate the activity of these targets, influencing pathways involved in signal transduction, gene expression, and metabolic regulation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that derivatives of this compound exhibit moderate to high potency against various cancer cell lines. For instance, compounds related to this structure have shown significant inhibition of cell proliferation driven by specific oncogenic pathways .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological effects, including anxiolytic and antidepressant activities. Research indicates that similar compounds can enhance serotonin receptor activity, which may contribute to mood regulation and anxiety reduction .
Case Studies
- Cancer Cell Line Studies : A study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
- Neurotransmitter Modulation : Another investigation assessed the impact of this compound on neurotransmitter release in neuronal cultures. The results showed that it could enhance the release of key neurotransmitters, which may be beneficial for treating neurodegenerative disorders .
Propriétés
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-3-28-17-12-16(23-13(2)24-17)25-8-10-26(11-9-25)18(27)14-6-4-5-7-15(14)19(20,21)22/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDWMQUEVPLUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













